5-tert-Butyl-1,1-dimethyl-2-methylidenecyclohexane
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Overview
Description
5-tert-Butyl-1,1-dimethyl-2-methylidenecyclohexane: is an organic compound characterized by a cyclohexane ring substituted with a tert-butyl group, two methyl groups, and a methylene group. This compound is notable for its unique structural features, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-tert-Butyl-1,1-dimethyl-2-methylidenecyclohexane typically involves the alkylation of cyclohexane derivatives. One common method is the Friedel-Crafts alkylation, where cyclohexane is reacted with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yields and selectivity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of advanced catalytic systems and process optimization techniques ensures the consistent production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide. The oxidation of the methylene group can lead to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, leading to the saturation of the methylene group.
Substitution: Nucleophilic substitution reactions can occur at the tert-butyl group, where reagents like sodium hydride or organolithium compounds can be used to introduce new functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, elevated temperatures and pressures.
Substitution: Sodium hydride, organolithium compounds, anhydrous solvents, low temperatures.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted cyclohexane derivatives.
Scientific Research Applications
Chemistry: In chemistry, 5-tert-Butyl-1,1-dimethyl-2-methylidenecyclohexane is used as a precursor for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: While specific biological applications are limited, derivatives of this compound may be explored for their potential biological activity. Research into its interactions with biological systems could uncover new therapeutic uses.
Medicine: In medicinal chemistry, this compound can serve as a building block for the synthesis of drug candidates. Its structural features may impart desirable pharmacokinetic and pharmacodynamic properties to new therapeutic agents.
Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer chemistry and materials science.
Mechanism of Action
The mechanism of action of 5-tert-Butyl-1,1-dimethyl-2-methylidenecyclohexane is primarily determined by its chemical reactivity. The presence of the methylene group allows for electrophilic addition reactions, where the compound can act as a nucleophile. The tert-butyl and methyl groups provide steric hindrance, influencing the compound’s reactivity and selectivity in various chemical reactions.
Comparison with Similar Compounds
1-tert-Butyl-3,5-dimethylbenzene: Shares the tert-butyl and dimethyl substitution pattern but differs in the aromatic ring structure.
2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol: Contains tert-butyl groups and a dimethylaminomethyl group, used as an antioxidant.
5,5’,6,6’-Tetramethyl-3,3’-di-tert-butyl-1,1’-biphenyl-2,2’-diol: Features tert-butyl groups and a biphenyl structure, used as a ligand in catalysis.
Uniqueness: 5-tert-Butyl-1,1-dimethyl-2-methylidenecyclohexane is unique due to its combination of a cyclohexane ring with a methylene group, which imparts distinct reactivity compared to its aromatic counterparts. The steric effects of the tert-butyl and methyl groups further differentiate its chemical behavior from similar compounds.
Properties
CAS No. |
23014-52-0 |
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Molecular Formula |
C13H24 |
Molecular Weight |
180.33 g/mol |
IUPAC Name |
5-tert-butyl-1,1-dimethyl-2-methylidenecyclohexane |
InChI |
InChI=1S/C13H24/c1-10-7-8-11(12(2,3)4)9-13(10,5)6/h11H,1,7-9H2,2-6H3 |
InChI Key |
QJGFQPOZVSERTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CCC1=C)C(C)(C)C)C |
Origin of Product |
United States |
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